molecular formula C24H28N2O7 B13749772 8-Hydroxy Mianserin beta-D-Glucuronide

8-Hydroxy Mianserin beta-D-Glucuronide

Katalognummer: B13749772
Molekulargewicht: 456.5 g/mol
InChI-Schlüssel: ITNHGSGVULVUQW-YLSJHQJASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Hydroxy Mianserin beta-D-Glucuronide is a metabolite of Mianserin, a tetracyclic antidepressant. This compound is significant in the field of biomedicine as it helps in understanding the pharmacokinetic properties of Mianserin. The molecular formula of this compound is C24H28N2O7, and it has a molecular weight of 456.49 .

Vorbereitungsmethoden

The synthesis of 8-Hydroxy Mianserin beta-D-Glucuronide involves the glucuronidation of 8-Hydroxy Mianserin. This process typically requires the presence of glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to the hydroxyl group of 8-Hydroxy Mianserin. The reaction conditions often include a suitable buffer system and cofactors such as uridine diphosphate glucuronic acid (UDPGA). Industrial production methods may involve the use of recombinant enzymes or microbial systems to achieve efficient glucuronidation.

Analyse Chemischer Reaktionen

8-Hydroxy Mianserin beta-D-Glucuronide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride can reduce the compound to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the glucuronic acid moiety. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Wissenschaftliche Forschungsanwendungen

8-Hydroxy Mianserin beta-D-Glucuronide has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

8-Hydroxy Mianserin beta-D-Glucuronide can be compared with other glucuronidated metabolites of antidepressants. Similar compounds include:

Eigenschaften

Molekularformel

C24H28N2O7

Molekulargewicht

456.5 g/mol

IUPAC-Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[(5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8(13),9,11,15,17-hexaen-11-yl)oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C24H28N2O7/c1-25-8-9-26-17-5-3-2-4-13(17)10-14-11-15(6-7-16(14)18(26)12-25)32-24-21(29)19(27)20(28)22(33-24)23(30)31/h2-7,11,18-22,24,27-29H,8-10,12H2,1H3,(H,30,31)/t18?,19-,20-,21+,22-,24?/m0/s1

InChI-Schlüssel

ITNHGSGVULVUQW-YLSJHQJASA-N

Isomerische SMILES

CN1CCN2C(C1)C3=C(CC4=CC=CC=C42)C=C(C=C3)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O

Kanonische SMILES

CN1CCN2C(C1)C3=C(CC4=CC=CC=C42)C=C(C=C3)OC5C(C(C(C(O5)C(=O)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.